L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid
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Overview
Description
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid is a peptide compound composed of five amino acids: asparagine, alanine, leucine, proline, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Scientific Research Applications
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine acetate
- L-Glutamic acid, L-phenylalanylglycyl-L-asparaginyl-L-lysyl-L-leucyl-L-α-aspartyl-L-threonyl-L-phenylalanyl-L-cysteinylglycyl-L-alanyl-L-prolyl-L-prolyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl
Uniqueness
L-Asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and pathways, making it valuable for various research and industrial applications.
Properties
CAS No. |
647838-85-5 |
---|---|
Molecular Formula |
C23H38N6O9 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H38N6O9/c1-11(2)9-15(28-19(33)12(3)26-20(34)13(24)10-17(25)30)22(36)29-8-4-5-16(29)21(35)27-14(23(37)38)6-7-18(31)32/h11-16H,4-10,24H2,1-3H3,(H2,25,30)(H,26,34)(H,27,35)(H,28,33)(H,31,32)(H,37,38)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
CVHVYXXEAVBVPW-QXKUPLGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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